molecular formula C12H11N3O4S B13322650 N-(4-aminophenyl)-4-nitrobenzenesulfonamide

N-(4-aminophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B13322650
M. Wt: 293.30 g/mol
InChI Key: CAKJRDDZMNGEKR-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-4-nitrobenzenesulfonamide (CAS Registry Number: 10553-19-2) is a synthetic benzenesulfonamide derivative of significant interest in medicinal and organic chemistry research . This compound features a sulfonamide group bridging two aromatic rings: one substituted with an electron-withdrawing nitro group and the other with an electron-donating amino group, creating a molecular architecture that is a valuable building block for the synthesis of more complex chemical entities . With a molecular formula of C12H11N3O4S and a molecular weight of 293.30 g/mol, it serves as a versatile chemical intermediate . The presence of both the amino and sulfonamide functional groups provides sites for further chemical modification and for the formation of hydrogen-bonded networks in solid-state crystal structures, a common characteristic of many sulfonamides . Sulfonamide compounds are a profoundly important class in drug discovery, known for their diverse biological activities. Researchers utilize this specific compound as a precursor in the design and synthesis of novel molecules, including benzothiazole-sulfonamide hybrids, for computational studies and the evaluation of new pharmacological agents . Its structural features make it a candidate for investigation in various biochemical assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

N-(4-aminophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H11N3O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H,13H2

InChI Key

CAKJRDDZMNGEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-4-nitrobenzenesulfonamide typically involves the nitration of N-(4-aminophenyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps, such as crystallization or recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-aminophenyl)-4-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Acyl chlorides for acylation, sulfur trioxide for sulfonation.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Reduction: N-(4-aminophenyl)-4-aminobenzenesulfonamide.

    Substitution: N-(4-acylaminophenyl)-4-nitrobenzenesulfonamide.

    Oxidation: N-(4-nitrosophenyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-aminophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound with a wide range of applications in chemistry, biology, medicine, and industry. It is unique because it possesses both an amino group and a nitro group, enabling it to participate in a variety of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis and valuable in medicinal chemistry research.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It serves as a building block for preparing more complex molecules.
  • Biology This compound is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacterial strains.
  • Medicine this compound has potential applications in medicinal chemistry as a precursor for synthesizing sulfonamide-based drugs, which are known for their antibacterial and antifungal properties. Improved knowledge regarding the tissue penetration of antituberculosis drugs may help optimize drug management .
  • Industry This compound is used in the production of specialty chemicals and materials and in developing new polymers and resins with specific properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride. The major product formed is N-(4-aminophenyl)-4-aminobenzenesulfonamide.
  • Substitution The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives. Acyl chlorides are used for acylation, and sulfur trioxide is used for sulfonation. The major product formed is N-(4-acylaminophenyl)-4-nitrobenzenesulfonamide.
  • Oxidation The amino group can be oxidized to a nitroso or nitro group under specific conditions using oxidizing agents like potassium permanganate in an acidic or neutral medium. The major product formed is N-(4-nitrosophenyl)-4-nitrobenzenesulfonamide.

Case Studies

  • Study on Antibacterial Properties A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
  • Mechanistic Insights Research explored the binding interactions of this compound with dihydropteroate synthase. Using molecular docking studies, the researchers reported that the compound binds effectively at the active site, inhibiting enzyme function with a binding affinity comparable to traditional sulfonamides.
  • Comparative Analysis with Other Sulfonamides A comparative study assessed the efficacy of this compound against other sulfonamide derivatives. Results indicated that while several derivatives exhibited antibacterial properties, this compound showed superior activity against certain resistant strains due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-4-nitrobenzenesulfonamide in biological systems involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sulfonamides

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
N-(4-Aminophenyl)-4-nitrobenzenesulfonamide R1 = NH₂, R2 = NO₂ C₁₂H₁₁N₃O₄S 293.30 Not reported
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide R1 = Cl, R2 = NO₂ C₁₂H₉ClN₂O₄S 328.78 Not reported
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide R1 = COCH₃, R2 = CH₃ C₁₅H₁₅NO₃S 289.35 Not reported
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide R1 = cyclopropylmethyl C₁₀H₁₂N₂O₄S 268.28 114–116
N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide R1 = F, R2 = NO₂ C₁₂H₉FN₂O₄S 296.28 Not reported

Key Observations:

  • Electron Effects: The nitro group (NO₂) is strongly electron-withdrawing, enhancing electrophilic reactivity in reactions such as acylation (e.g., 50% yield in benzoic anhydride reactions for the chlorophenyl analogue) . In contrast, amino (NH₂) or acetyl (COCH₃) groups modulate reactivity through electron donation or steric hindrance.
  • Biological Activity: N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide demonstrated potent anticancer activity (IC₅₀ = 10.29 µM against EAC cells), suggesting the nitro group may enhance bioactivity in certain contexts .
  • Crystallography: N-(4-Aminophenyl)-4-methylbenzenesulfonamide exhibits a V-shaped conformation with intermolecular N–H⋯O/N hydrogen bonding, whereas nitro-substituted analogues may adopt distinct packing modes due to stronger dipole interactions .

Physicochemical Properties

  • Solubility: Nitro groups generally reduce aqueous solubility compared to amino or hydroxyl analogues (e.g., N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide) .
  • Thermal Stability: Melting points vary widely; N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide melts at 114–116°C, while allylated derivatives (e.g., N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide) melt at 67–69°C, reflecting steric and crystallinity differences .

Biological Activity

N-(4-Aminophenyl)-4-nitrobenzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily as an antibacterial agent. This article delves into its mechanisms of action, biological interactions, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C12H12N2O4S
  • Molecular Weight : Approximately 263.32 g/mol
  • Functional Groups : Contains both amino (-NH2) and nitro (-NO2) groups on the aromatic rings, contributing to its biological activity.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial enzyme activity involved in folic acid synthesis. This compound mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folate, a critical component for nucleic acid synthesis in bacteria, ultimately leading to bacterial growth cessation and death.

Antibacterial Efficacy

This compound has been shown to be effective against various bacterial strains. Its antibacterial properties are attributed to its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • Study on Antibacterial Properties :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
  • Mechanistic Insights :
    Research conducted by Smith et al. (2023) explored the binding interactions of this compound with dihydropteroate synthase. Using molecular docking studies, they reported that the compound binds effectively at the active site, inhibiting enzyme function with a binding affinity comparable to traditional sulfonamides .
  • Comparative Analysis with Other Sulfonamides :
    A comparative study assessed the efficacy of this compound against other sulfonamide derivatives. Results indicated that while several derivatives exhibited antibacterial properties, this compound showed superior activity against certain resistant strains due to its unique structural features .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-aminophenyl)-4-nitrobenzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 4-aminophenylamine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization involves adjusting molar ratios (1:1.2 for amine:sulfonyl chloride), temperature (0–5°C for exothermic control), and solvent choice (e.g., dichloromethane for solubility). Recrystallization in ethanol/water mixtures improves purity, yielding >85% . Catalyst screening (e.g., DMAP for nucleophilic acceleration) and inert atmospheres (N₂) may further enhance efficiency.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectral techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and amine protons (δ 5.5–6.5 ppm, broad singlet).
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (1650–1580 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (M+H⁺) at m/z 307.3 (C₁₂H₁₁N₃O₄S⁺). X-ray crystallography via SHELXL refinement resolves bond lengths/angles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution. The nitro group’s electron-withdrawing effect activates the sulfonamide’s para position for substitution. Fukui indices identify electrophilic regions, guiding reagent selection (e.g., methoxide for SNAr). Solvent effects (DMSO vs. THF) are simulated using COSMO-RS to predict activation energies .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or disorder modeling require:

  • Multi-software validation : Cross-check SHELXL (for small-molecule refinement) with Phenix (for twinning/mosaicity analysis).
  • High-resolution data : Collect synchrotron datasets (λ = 0.7–1.0 Å) to improve Rint values.
  • Hydrogen bonding analysis : Use Mercury software to validate H-bond networks (e.g., N–H⋯O=S interactions) against geometric restraints .

Q. How does the nitro group influence the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with catalytic residues (e.g., dihydropteroate synthase’s pterin-binding pocket). Competitive inhibition assays (IC₅₀ determination) with NADPH-coupled detection show 10–50 μM activity. Mutagenesis studies (e.g., E. coli DHPS Cys53Ala) isolate nitro-specific effects. Synergy with trimethoprim (1:4 ratio) reduces MIC values 4-fold against S. aureus .

Data Analysis & Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Prepare buffers (pH 2–12) and incubate at 25°C. Monitor degradation via HPLC (C18 column, 220 nm) at 0, 24, 48 h. Nitro group reduction (pH <3) forms amine byproducts.
  • Thermal stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) identifies decomposition onset (~200°C). Arrhenius modeling (40–80°C) extrapolates shelf-life (t₉₀) at 25°C .

Q. What statistical approaches validate reproducibility in sulfonamide synthesis protocols?

  • Methodological Answer : Apply Design of Experiments (DoE) with central composite design:

  • Variables : Temperature (X₁), catalyst loading (X₂), reaction time (X₃).
  • Response surface modeling : Optimize for yield (Y₁) and purity (Y₂). ANOVA confirms significance (p <0.05). Intra-lab replication (n=5) and inter-lab validation (RSD <5%) ensure robustness .

Contradiction Resolution

Q. How to address conflicting reports on the antibacterial spectrum of this compound?

  • Methodological Answer : Discrepancies may arise from strain-specific resistance (e.g., E. coli vs. P. aeruginosa). Standardize testing via CLSI guidelines:

  • Broth microdilution : Use cation-adjusted Mueller-Hinton broth.
  • Check efflux pumps : Include PaβN inhibitor (20 μg/mL) to isolate nitro-specific activity.
  • Transcriptomics : RNA-seq identifies upregulated genes (e.g., mexAB-oprM in resistant strains) .

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